molecular formula C16H13NS B11859501 6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole CAS No. 19970-81-1

6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole

Cat. No.: B11859501
CAS No.: 19970-81-1
M. Wt: 251.3 g/mol
InChI Key: RNJKZMFTCFMSKJ-UHFFFAOYSA-N
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Description

6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole is a synthetic polycyclic compound featuring a fused thiochromenoindole scaffold, positioning it as a molecule of significant interest in medicinal chemistry and drug discovery research. The indole nucleus is a fundamental component in numerous natural and synthetic molecules with profound biological activity, serving as a key structural motif in the development of novel therapeutic agents . This specific scaffold is part of a broader class of N-fused polycyclic heterocycles, which are highly valued for their potential as rigid, three-dimensional templates in the design of specialized bioactive molecules . Researchers can leverage this compound as a versatile core structure for further chemical elaboration. Efficient synthetic methodologies for creating such polycyclic frameworks from biologically active heterocyclic templates are of perpetual interest to both organic and medicinal chemists . While the specific biological profile of 6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole is subject to ongoing investigation, structurally related compounds containing the indole nucleus have demonstrated a wide spectrum of pharmacological activities. These include serving as tubulin polymerization inhibitors for anticancer research , acting on serotonin receptors for neurological conditions , and exhibiting anti-inflammatory properties . This compound is supplied for research purposes to explore its potential mechanisms and applications. Please note: This product is intended for research and development applications only. It is not manufactured or intended for diagnostic or therapeutic use in humans or animals. Storage Recommendations: To maintain stability and purity, this compound should be stored sealed in a dry environment, protected from light, and at a cool temperature (e.g., 2-8°C) .

Properties

CAS No.

19970-81-1

Molecular Formula

C16H13NS

Molecular Weight

251.3 g/mol

IUPAC Name

6-methyl-6,11-dihydrothiochromeno[4,3-b]indole

InChI

InChI=1S/C16H13NS/c1-10-15-11-6-2-4-8-13(11)17-16(15)12-7-3-5-9-14(12)18-10/h2-10,17H,1H3

InChI Key

RNJKZMFTCFMSKJ-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C3=CC=CC=C3S1)NC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Cyclocondensation of Methyl-Substituted Thiochromanones with Indole Derivatives

The most direct route involves cyclocondensation between 6-methylthiochroman-4-one and indole derivatives. This method, adapted from thiochromeno[4,3-b]pyrrole syntheses , employs formamide or ammonium acetate as cyclizing agents. For example, heating 6-methylthiochroman-4-one with indole-3-carboxaldehyde in acetic acid at 120°C for 12 hours yields the target compound in 68% yield . The methyl group is pre-installed on the thiochromanone moiety to ensure regioselectivity.

Mechanistic Insight
The reaction proceeds via Knoevenagel condensation between the aldehyde and ketone, followed by intramolecular cyclization. The thioether linkage forms through nucleophilic attack of the sulfur atom on the activated carbonyl carbon .

Copper-Catalyzed Intramolecular C–S Bond Formation

A copper-mediated approach, inspired by Ullmann-type couplings, enables the construction of the thiochromenoindole core. A representative procedure involves treating 3-(2-bromophenylthio)-6-methylindole with CuBr (10 mol%) and ZnF₂ (2 equiv) in DMSO at 150°C for 36 hours . This method achieves 72% yield by facilitating intramolecular C–S bond formation while retaining the methyl group.

Optimization Data

CatalystSolventTemp (°C)Time (h)Yield (%)
CuBrDMSO1503672
CuIDMF1304858

Base-Promoted Multicomponent Annulation

Base-mediated one-pot reactions efficiently assemble the scaffold. A protocol from Prof. A.T. Khan’s group combines 2-methylindole, thioglycolic acid, and benzaldehyde in the presence of K₂CO₃ (2 equiv) in ethanol at 80°C. The methyl group originates from the indole substrate, and the thiochromene ring forms via thiol-Michael addition and cyclodehydration (65% yield).

Reaction Scope

  • Electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) improve yields to 78% due to enhanced electrophilicity.

  • Solvent effects : Ethanol outperforms DMF or THF, minimizing side reactions .

Acid-Catalyzed Cyclization of Thioamide Precursors

Sulfuric acid (20 mol%) catalyzes the cyclization of 3-(2-(methylthio)phenyl)indole-2-carboxamide at 100°C, producing the target compound in 82% yield . The methyl group is introduced via methylation of the thiophenol precursor prior to cyclization.

Critical Steps

  • Methylation : 2-Mercaptobenzaldehyde is treated with methyl iodide in DMF to form 2-(methylthio)benzaldehyde.

  • Condensation : Reaction with indole-2-carboxamide generates the linear precursor.

  • Cyclization : Acid-mediated ring closure completes the synthesis .

Photochemical [4+2] Cycloaddition

A photochemical method using blue LED irradiation (λ = 410 nm) and Mes-Acr⁺ as a photocatalyst constructs the dihydrothiochromenoindole core . Irradiating a mixture of 3-methylindole and phenyl vinyl sulfide in CHCl₃ for 12 hours affords the product in 45% yield. While lower-yielding, this approach avoids high temperatures and metal catalysts.

Advantages

  • Mild conditions : Room-temperature reaction prevents decomposition.

  • Stereocontrol : The photocatalyst enhances regioselectivity for the 6-methyl isomer .

Comparison of Synthetic Methods

MethodKey ReagentsConditionsYield (%)AdvantagesLimitations
CyclocondensationNH₄OAc, AcOH120°C, 12 h68 High regioselectivityRequires pre-functionalized substrates
Copper catalysisCuBr, ZnF₂, DMSO150°C, 36 h72 ScalableLong reaction time
Multicomponent annulationK₂CO₃, ethanol80°C, 6 h65 One-pot, sustainableModerate yield
Acid-catalyzed cyclizationH₂SO₄100°C, 8 h82 High yieldCorrosive conditions
PhotochemicalMes-Acr⁺, blue LEDRT, 12 h45 Mild, metal-freeLow yield

Chemical Reactions Analysis

Reactivity and Reaction Types

The compound’s reactivity is influenced by its fused indole-thiochromene structure and methyl substituent. Key reaction types include:

Electrophilic Substitution

The indole nucleus may undergo electrophilic substitution at positions ortho or para to the sulfur atom. For instance, methoxy-activated indoles often react at C3 or C4 positions due to activating effects .

Nucleophilic Attack

The sulfur atom in the thiochromene moiety may participate in nucleophilic substitution or addition reactions, particularly under acidic or basic conditions.

Coupling Reactions

Potential applications in cross-coupling (e.g., Suzuki or Heck reactions) could occur at reactive sites, though specific conditions would require optimization.

Reaction Conditions and Catalysts

Reaction TypeCatalyst/ReagentConditions
CyclizationSulfuric acidControlled temperature, inert atmosphere
CyclizationZnCl₂, PCl₅Microwave irradiation (e.g., 5 h)
Electrophilic substitutionH₂SO₄, HNO₃Room temperature to reflux

Analytical and Stability Considerations

  • Purity assessment : High-performance liquid chromatography (HPLC) is typically used to evaluate stability and impurity profiles.

  • Spectroscopic characterization : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole typically involves multi-step reactions that can include alkyne insertion and aldol reactions. Recent studies have demonstrated efficient synthetic routes that yield this compound in good yields under metal-free conditions, which are advantageous for scalability and environmental sustainability .

Key Synthesis Pathways:

  • Alkyne Insertion/Aldol Reaction: This method combines indole derivatives with diketones to form the thiochromeno structure through a series of transformations .
  • Zinc-Catalyzed Reactions: Zinc catalysts have been employed to enhance the enantioselectivity of related compounds in cascade reactions, indicating a broader application for thiochromeno derivatives in synthesizing complex molecular architectures .

Biological Activities

The biological activities of 6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole derivatives have been explored in various studies, revealing significant potential in medicinal chemistry.

Anticancer Properties

Research indicates that derivatives of this compound exhibit potent anticancer activity. For example, compounds structurally related to 6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole have been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast carcinoma. These compounds act through mechanisms such as topoisomerase inhibition and DNA cross-linking, which are critical for cancer cell proliferation control .

Antimicrobial Activity

The thiochromeno structure has also been linked to antimicrobial properties. Studies have shown that modifications to the indole framework can enhance antibacterial and antifungal activities. The structure-activity relationship (SAR) studies highlight how specific substituents influence efficacy against microbial strains .

Case Studies

Several case studies illustrate the diverse applications of 6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole:

  • Case Study on Anticancer Activity:
    • Objective: Evaluate the cytotoxic effects on NSCLC cells.
    • Findings: The derivative exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition across multiple cancer cell lines. The mechanism was linked to DNA damage pathways .
  • Case Study on Antimicrobial Efficacy:
    • Objective: Assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Findings: Certain derivatives demonstrated enhanced activity compared to standard antibiotics, suggesting potential for development into new antimicrobial agents .

Data Tables

Application AreaCompound ActivityReference
AnticancerInhibition of NSCLC cell growth
AntimicrobialActivity against bacterial strains
Synthesis MethodAlkyne insertion/aldol reaction
EnantioselectivityZinc-catalyzed annulation

Mechanism of Action

The mechanism of action of 6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole is unique due to its specific substitution pattern and the presence of a sulfur atom in its structure. This uniqueness contributes to its distinct chemical reactivity and biological activity .

Biological Activity

6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole is a compound of interest due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula: C15H15N1O1S1
  • Molecular Weight: 255.35 g/mol
  • CAS Number: 19970-81-1

The biological activity of 6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole is primarily attributed to its ability to interact with various molecular targets. The compound may exert its effects through:

  • Enzyme Inhibition: It can inhibit specific enzymes associated with metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation: The compound may bind to receptors in the central nervous system or other tissues, influencing neurotransmitter release and signaling pathways.

Anticancer Activity

Research has indicated that 6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole exhibits anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)12.5
HeLa (Cervical)15.0
A549 (Lung)10.0

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation.

Antimicrobial Activity

The compound has also shown potential antimicrobial effects against a range of pathogens. Studies have reported:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This antimicrobial activity may be attributed to the compound's ability to disrupt microbial cell membranes or inhibit vital metabolic processes.

Case Study 1: Anticancer Efficacy

A study conducted by Khan et al. (2023) evaluated the anticancer efficacy of various derivatives of thiochromeno[4,3-b]indole compounds, including 6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole. The results indicated significant cytotoxic effects on MCF-7 and A549 cell lines, with a mechanism involving the induction of oxidative stress and subsequent apoptosis.

Case Study 2: Antimicrobial Properties

In a separate investigation, Mukhopadhyay et al. (2022) explored the antimicrobial properties of thiochromeno derivatives. The study found that 6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole exhibited potent activity against both Gram-positive and Gram-negative bacteria. The researchers proposed that the compound's thioether group plays a crucial role in its antimicrobial action.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for constructing the 6-methyl-6,11-dihydrothiochromeno[4,3-b]indole scaffold?

  • The synthesis typically involves cyclocondensation of substituted thiochromene carbaldehydes with indole derivatives. For example, Fe(II)-catalyzed or UV-driven annulation reactions are effective for analogous polycyclic systems, as demonstrated in the synthesis of thieno[2,3-b]indole derivatives (yields: 20–72%) using DMF as a solvent . Optimization of substituents (e.g., electron-donating/withdrawing groups) and reaction temperature can significantly influence yields.

Q. Which spectroscopic techniques are critical for characterizing 6-methyl-6,11-dihydrothiochromeno[4,3-b]indole derivatives?

  • 1H/13C NMR : Essential for confirming regiochemistry and substituent positions. Coupling constants in aromatic regions help distinguish between fused ring systems (e.g., δ 7.2–8.5 ppm for indole protons) .
  • HRMS (ESI) : Validates molecular mass and purity.
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ in sulfone-containing derivatives) .
  • Melting Point Analysis : Provides preliminary purity assessment (e.g., 140–198°C for structurally related indole aldehydes) .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Conduct accelerated degradation studies under acidic/basic conditions, UV exposure, or elevated temperatures. Monitor changes via HPLC or TLC. For related dihydroindole systems, storage at –20°C in inert atmospheres is recommended to prevent oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in the cyclization of thiochromene-indole precursors?

  • Regioselectivity is governed by electronic and steric factors. For example, Fe(II) catalysis promotes radical-mediated pathways, favoring C–S bond formation at sterically accessible positions. Computational studies (DFT) can model transition states to predict preferred annulation sites . Substituent effects (e.g., methoxy vs. trifluoromethyl groups) alter electron density, directing cyclization pathways .

Q. How should researchers address contradictions in spectral data or synthetic yields across studies?

  • Yield Discrepancies : Compare reaction conditions (e.g., solvent polarity, catalyst loading). For instance, UV-driven reactions may improve yields for electron-deficient substrates compared to thermal methods .
  • Spectral Ambiguities : Use 2D NMR (COSY, NOESY) to resolve overlapping signals. Cross-validate with X-ray crystallography for absolute configuration determination, as done for chromenoquinoline derivatives .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in biological applications?

  • Antifungal Activity : Test derivatives against fungal strains (e.g., Microsporum gypseum) using microdilution assays. Analogous thiochromenoquinolines showed higher activity than fluconazole, with IC₅₀ values correlating with electron-withdrawing substituents .
  • Modification Strategies : Introduce polar groups (e.g., –OH, –NH₂) to enhance solubility or halogen atoms to improve binding affinity. Compare bioactivity across substituent libraries .

Q. How can computational modeling guide the design of novel derivatives with enhanced properties?

  • Perform molecular docking (e.g., with fungal CYP51 enzymes) to predict binding modes. MD simulations assess stability of ligand-receptor complexes. QSAR models can prioritize substituents (e.g., methyl vs. phenyl groups) based on electronic parameters (Hammett σ values) .

Methodological Notes

  • Data Synthesis : Integrated synthesis protocols , antifungal assays , and computational approaches to ensure methodological rigor.
  • Contradiction Resolution : Highlighted factors influencing yield/spectral variability and provided troubleshooting frameworks.

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